Dimethyl trisulfide
Overview
Description
Synthesis Analysis
The synthesis of DMTS involves reactions where dimethyl disulfide is activated or transformed under specific conditions. For instance, the activation of thioglycosides with dimethyl disulfide and triflic anhydride provides a highly reactive electrophile, facilitating the synthesis of oligosaccharides at low temperatures and in high yields (Tatai & Fügedi, 2007). Additionally, the reactivity of dimethyl disulfide with methanol in the presence of solid catalysts like aluminum γ-oxide leads to the efficient synthesis of dimethyl sulfide, a precursor to DMTS (Mashkina, 2011).
Molecular Structure Analysis
The molecular structure of DMTS has been elucidated through various analytical techniques. For example, electron diffraction studies on dimethyl sulfide, a related compound, have provided insights into the molecular structure, indicating specific bond lengths and angles that could be inferred for DMTS by analogy (Iijima, Tsuchiya, & Kimura, 1977).
Chemical Reactions and Properties
DMTS undergoes specific reactions under environmental conditions. One study investigated its reactivity towards cyanide in aqueous solutions, finding that the reaction rates and mechanisms depend significantly on pH and environmental conditions, which is crucial for understanding DMTS behavior in natural water bodies (Kurashova & Kamyshny Jr, 2021).
Physical Properties Analysis
The liquid structure of DMTS has been analyzed through synchrotron X-ray diffraction measurements and molecular dynamics simulations, providing valuable information on its intermolecular and intramolecular structure, crucial for understanding its physical properties (Gereben, Kohara, & Pusztai, 2012).
Chemical Properties Analysis
The surface chemistry of dimethyl disulfide, a closely related compound to DMTS, on copper surfaces provides insights into the tribological and reactive properties of sulfur-containing compounds on metal surfaces. This information is relevant for understanding the chemical behavior of DMTS in similar contexts (Furlong et al., 2010).
Scientific Research Applications
Aroma Component in Brassicaceous Vegetables
Dimethyl trisulfide (DMTS) has been identified as a major aroma component in cooked Brassicaceous vegetables, such as varieties of Cruciferae Brassica oleracea. It contributes to their characteristic strong and often unpleasant sulfur-containing aroma. The formation of DMTS from precursors present in cabbage has been studied, proposing a mechanism for its production during cooking processes (Maruyama, 1970).
Involvement in the Aroma of Stale Japanese Sake
DMTS is known to be involved in the unpalatable aroma of stale Japanese sake, a phenomenon termed "hineka". Studies have isolated precursor compounds of DMTS in sake and have shown a positive correlation between the concentration of these precursors and the production of DMTS during storage. This research contributes to understanding and potentially controlling the aging process of sake (Isogai et al., 2010).
Reaction with Hemoglobin
Research indicates that DMTS acts as a sulfur donor in the conversion of cyanide to less-toxic thiocyanate, suggesting its potential use in treating cyanide intoxication. However, its interaction with hemoglobin has been observed, where it causes changes similar to those induced by known methemoglobin formers. This could be a significant side reaction when DMTS is used therapeutically (Dong et al., 2017).
Role in Flavor Chemistry
Studies have shown that DMTS is a significant component in the flavor chemistry of various food products. It contributes to specific flavors in alcoholic beverages, such as cognac brandies, and in certain vegetables. Understanding the formation and role of DMTS in these products is essential for flavor control and product development (Nedjma & Hoffmann, 1996).
Environmental Chemistry
In environmental chemistry, DMTS has been studied for its reactivity with various compounds, such as cyanide, in water systems. This research is significant for understanding the behavior of organically bound sulfur compounds in natural and polluted aquatic systems, which has implications for water quality management (Kurashova & Kamyshny Jr, 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(methyltrisulfanyl)methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6S3/c1-3-5-4-2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHLKYXPLRWGSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSSSC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063118 | |
Record name | Trisulfide, dimethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, pale yellow liquid with powerful odour | |
Record name | Dimethyl trisulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013780 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Dimethyl trisulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/150/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
very slightly soluble in water; soluble in alcohols, propylene glycol and oils | |
Record name | Dimethyl trisulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/150/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.195-1.210 | |
Record name | Dimethyl trisulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/150/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Dimethyl trisulfide | |
CAS RN |
3658-80-8 | |
Record name | Dimethyl trisulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3658-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dimethyl trisulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003658808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl trisulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97324 | |
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Record name | Trisulfide, dimethyl | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trisulfide, dimethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl trisulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.828 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIMETHYL TRISULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E691T3NL1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Dimethyl trisulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013780 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-85 °C | |
Record name | Dimethyl trisulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013780 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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